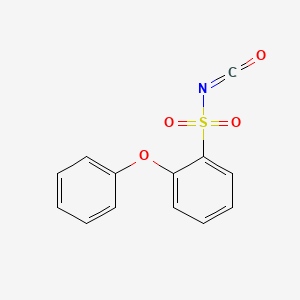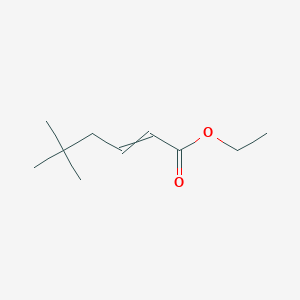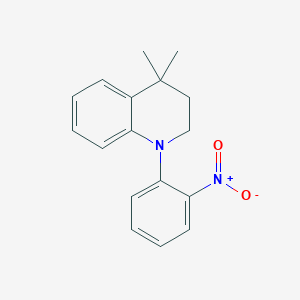
1h-Indazole,6-bromo-3-ethyl-1-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1h-Indazole,6-bromo-3-ethyl-1-(4-methoxyphenyl)- is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring
Méthodes De Préparation
The synthesis of 1h-Indazole,6-bromo-3-ethyl-1-(4-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxyphenylhydrazine with an appropriate brominated ketone under acidic conditions to form the indazole ring. The reaction is typically carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the cyclization process. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or employing continuous flow reactors .
Analyse Des Réactions Chimiques
1h-Indazole,6-bromo-3-ethyl-1-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
Applications De Recherche Scientifique
1h-Indazole,6-bromo-3-ethyl-1-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 1h-Indazole,6-bromo-3-ethyl-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation or signal transduction pathways, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
1h-Indazole,6-bromo-3-ethyl-1-(4-methoxyphenyl)- can be compared with other similar compounds, such as:
5-(4-Methoxyphenyl)-1H-indole: This compound has a similar structure but lacks the ethyl and bromo substituents. It may exhibit different biological activities and chemical reactivity.
5-(4-Methoxyphenyl)-1H-imidazole: This compound contains an imidazole ring instead of an indazole ring. It may have different pharmacological properties and applications.
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: This compound has a tetrazole ring and may be used in different chemical and biological contexts .
Propriétés
Formule moléculaire |
C16H15BrN2O |
|---|---|
Poids moléculaire |
331.21 g/mol |
Nom IUPAC |
6-bromo-3-ethyl-1-(4-methoxyphenyl)indazole |
InChI |
InChI=1S/C16H15BrN2O/c1-3-15-14-9-4-11(17)10-16(14)19(18-15)12-5-7-13(20-2)8-6-12/h4-10H,3H2,1-2H3 |
Clé InChI |
AFOVOWKDWWLQER-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C2=C1C=CC(=C2)Br)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-Dihydro-2H-pyrrolo[3,4-b]quinoline-1,3-dione](/img/structure/B8496987.png)
![2-Chloro-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B8496995.png)
![Diethyl 2-[[(allyloxy)carbonyl]amino]malonate](/img/structure/B8497005.png)



![4,6-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B8497053.png)

![Trimethyl({4-[(4-methylphenyl)ethynyl]phenyl}ethynyl)silane](/img/structure/B8497067.png)





